2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid, also known by its chemical name (R)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, is a compound with significant relevance in pharmaceutical chemistry. It is classified as an amino acid derivative, specifically a modified form of 2-amino-2-(4-hydroxyphenyl)acetic acid. This compound has garnered attention due to its potential applications in drug development and synthesis.
Source: The compound is referenced in various chemical databases and suppliers, with a CAS number of 27460-85-1 and a molecular weight of 267.28 g/mol .
Classification: It falls under the category of amino acids and derivatives, which are crucial in the synthesis of biologically active compounds, including antibiotics and other therapeutic agents .
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid typically involves several steps:
Technical details regarding the specific reagents and conditions can vary based on the starting materials used, but generally involve standard organic synthesis techniques such as coupling reactions and purification methods like chromatography .
The molecular structure of 2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid can be described as follows:
The compound's structure can be represented using SMILES notation as CC(C(=O)O)(N(C(=O)O)c1ccc(O)cc1) .
The compound participates in several chemical reactions typical for amino acids and their derivatives:
These reactions are significant for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for 2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid primarily involves its role as a precursor or intermediate in synthesizing biologically active compounds. Its structural features allow it to interact with biological targets, potentially influencing pathways related to inflammation, infection, and cellular signaling.
Data suggest that derivatives of this compound may exhibit activity against various pathogens and could be utilized in developing new therapeutic agents targeting specific biochemical pathways .
The physical and chemical properties of 2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid include:
Relevant data on hazard classifications indicate caution due to potential irritant properties upon exposure .
2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid has several scientific applications:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7